Ethyl 3-formyl-6-methyl-1H-indole-2-carboxylate
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Overview
Description
Ethyl 3-formyl-6-methyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-formyl-6-methyl-1H-indole-2-carboxylate typically involves the reaction of 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide . Another method involves the condensation of ethyl 3-formyl-1H-indole-2-carboxylate with active methylene groups of various derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial production, provided the reaction conditions are optimized for larger batches.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-formyl-6-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents such as halogens or nitrating agents.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Ethyl 3-formyl-6-methyl-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-formyl-6-methyl-1H-indole-2-carboxylate involves its interaction with various molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling and enzyme activity . The exact molecular targets and pathways can vary depending on the specific application and derivative used.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-methylindole-3-carboxylate
- Methyl 3-formyl-1H-indole-6-carboxylate
- Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate
Uniqueness
Ethyl 3-formyl-6-methyl-1H-indole-2-carboxylate is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new therapeutic agents and industrial applications.
Biological Activity
Ethyl 3-formyl-6-methyl-1H-indole-2-carboxylate is an indole derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural configuration that contributes to its potential therapeutic applications, including anticancer and antiviral properties.
Chemical Structure and Properties
The molecular formula of this compound is C12H11NO3, with a molecular weight of approximately 217.22 g/mol. The compound contains a formyl group at the 3-position, a methyl group at the 6-position, and an ethyl ester at the 2-position of the indole ring, which enhances its reactivity and biological profile.
This compound exhibits its biological activity through interactions with various molecular targets. The indole nucleus allows for high-affinity binding to multiple receptors, influencing critical biological processes such as cell signaling and enzyme activity. This interaction is essential for understanding its mechanisms in anticancer and antiviral activities .
Anticancer Activity
Recent studies have demonstrated that this compound possesses significant anticancer properties. It has been shown to induce apoptosis in cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells. The compound enhances caspase-3 activity, a key marker of apoptosis, indicating its potential as an anticancer agent .
Table 1: Summary of Anticancer Studies
Study Reference | Cancer Cell Line | Concentration (μM) | Effect Observed |
---|---|---|---|
MDA-MB-231 | 1.0 | Morphological changes; increased caspase-3 activity (1.33–1.57 times) | |
HepG2 | 10.0 | Induction of apoptosis; cell cycle arrest |
Antiviral Activity
The compound has also shown promising antiviral activity, particularly against HIV and other viral infections. Its mechanism involves inhibiting viral replication by interfering with specific viral enzymes, similar to other indole derivatives known for their antiviral effects .
Table 2: Summary of Antiviral Studies
Study Reference | Virus Type | IC50 (μM) | Mechanism of Action |
---|---|---|---|
HIV | 0.13 | Inhibition of integrase strand transfer | |
Various viruses | TBD | Binding to viral receptors |
Case Studies
A notable case study involved the synthesis and evaluation of several derivatives based on this compound. These derivatives were tested for their cytotoxic effects on various cancer cell lines, demonstrating enhanced activity compared to the parent compound. Structural modifications at the C2 and C6 positions significantly improved their inhibitory effects against cancer cells .
Comparison with Similar Compounds
This compound can be compared with other indole derivatives to highlight its unique properties:
Table 3: Comparison of Indole Derivatives
Compound Name | Structural Features | Notable Activities |
---|---|---|
Ethyl 6-chloro-3-formyl-1H-indole-2-carboxylate | Chlorine atom at the 6-position | Antiviral properties |
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate | Contains amino and isobutoxy groups | Antiviral activity |
Indole-3-acetic acid | Natural plant hormone | Plant growth regulator |
The distinct substitution pattern on this compound contributes to its unique chemical reactivity and biological activities compared to these similar compounds .
Properties
IUPAC Name |
ethyl 3-formyl-6-methyl-1H-indole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-3-17-13(16)12-10(7-15)9-5-4-8(2)6-11(9)14-12/h4-7,14H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCNMIOFOJFTRNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=C(C=C2)C)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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